molecular formula C10H11ClO2S B11946952 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene CAS No. 78473-63-9

1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene

Cat. No.: B11946952
CAS No.: 78473-63-9
M. Wt: 230.71 g/mol
InChI Key: YTGSPMWGLGNDRI-KRXBUXKQSA-N
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Description

1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a sulfonyl group and a chloro-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including nitration, conversion from nitro groups to amines, and bromination . These steps are carefully controlled to ensure the desired substitution pattern on the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chloro-propenyl group may participate in various addition and substitution reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene
  • (p-Toluenesulfonyl)methyl isocyanide
  • 3-Chloro-1-propene

Comparison: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

78473-63-9

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

1-[(E)-3-chloroprop-1-enyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C10H11ClO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,7H2,1H3/b8-2+

InChI Key

YTGSPMWGLGNDRI-KRXBUXKQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C/CCl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CCCl

Origin of Product

United States

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